N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-9-6-7-12-11(17-9)8-13(21-12)15(20)19-16-18-10-4-2-3-5-14(10)22-16/h2-8H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQZAGAIYDYOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable furo[3,2-b]pyridine derivative under controlled conditions. The reaction often employs catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced techniques like microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can form stable complexes with bacterial enzymes, indicating its potential as an antibacterial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Core Heterocycles :
- The target compound combines benzothiazole and furopyridine, while analogs like 11a/b (thiazolo-pyrimidine) and 12 (pyrimidoquinazoline) feature fused heterocyclic systems. CBK277751 retains the benzothiazole-carboxamide motif but substitutes furopyridine with nitro-furan .
- The isoxazole-thiazole derivative demonstrates carboxamide versatility but lacks the fused bicyclic framework.
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in CBK277751) may enhance reactivity or binding affinity compared to methyl groups in the target compound .
- Bulky substituents (e.g., trimethylbenzylidene in 11a) could influence solubility and steric interactions .
Synthetic Accessibility :
- Yields for analogs range from 57–68%, suggesting moderate synthetic efficiency. The target compound’s synthesis likely involves similar condensation or coupling reactions (e.g., sodium acetate/acetic anhydride reflux) .
Functional and Pharmacological Implications
- Kinase Inhibition Potential: Benzothiazole derivatives like AS601245 (JNK inhibitor) and Dasatinib (thiazole-carboxamide kinase inhibitor) highlight the therapeutic relevance of this structural class. The target compound’s benzothiazole-furopyridine architecture may similarly target kinase domains .
Biological Activity
N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a fused heterocyclic structure that incorporates both benzothiazole and furo-pyridine moieties. The structural formula can be represented as follows:
This unique structure is hypothesized to contribute to its biological activity through various mechanisms.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. A notable study demonstrated that derivatives with similar structures exhibited significant anticancer activity against various cancer cell lines by inducing apoptosis through the activation of procaspase-3 to caspase-3.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 8j | U937 | 10 | Procaspase-3 activation |
| 8k | MCF-7 | 8 | Induction of apoptosis |
| This compound | A549 (Lung) | TBD | TBD |
The presence of specific functional groups in these compounds is critical for their efficacy. The SAR indicates that electron-withdrawing groups enhance biological activity by facilitating interactions with target proteins.
2. Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for antiviral activity. A study investigated its efficacy against H5N1 and SARS-CoV-2 viruses. Compounds with fluorine substitutions showed promising results in inhibiting viral replication.
Table 2: Antiviral Activity Against H5N1 Virus
| Compound | Inhibition (%) at 0.5 μmol/μL | Inhibition (%) at 0.25 μmol/μL |
|---|---|---|
| 8h | 93 | 60 |
| Ribavirin | 100 | 86 |
These findings suggest that modifications to the benzothiazole core can significantly enhance antiviral properties.
Case Study: Anticancer Mechanism
A detailed investigation into the mechanism of action for compounds related to this compound revealed that these compounds could effectively activate procaspase-3 in cancer cells. In vitro assays demonstrated that treatment with these compounds resulted in a marked increase in apoptosis markers within treated cell populations.
Case Study: Structure-Activity Relationship Analysis
A comprehensive review on benzothiazole derivatives highlighted the importance of specific substituents on biological activity. For instance, the presence of hydroxyl groups was found to enhance solubility and bioavailability, leading to improved anticancer efficacy.
Q & A
Q. What methodologies address discrepancies in reported IC50 values for kinase inhibition?
- Standardize ATP concentrations (e.g., 1 mM vs. physiological 10 mM) and pre-incubation times. Use recombinant kinases with confirmed activity levels and validate via Western blot for phosphorylation status .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
